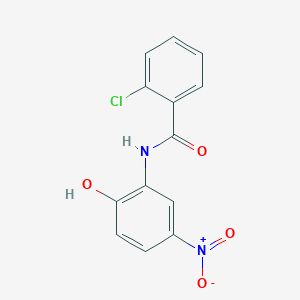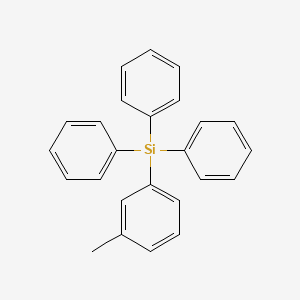![molecular formula C17H17ClN2O4 B15075907 Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate](/img/structure/B15075907.png)
Ethyl 4-{[(5-chloro-2-methoxyphenyl)carbamoyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate is an organic compound with a complex structure that includes a benzoate ester, a chloro-substituted aniline, and a methoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate typically involves a multi-step process. One common method starts with the preparation of 5-chloro-2-methoxyaniline, which is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while substitution of the chloro group can result in various substituted derivatives.
科学的研究の応用
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-{[(5-chloro-2-ethoxyanilino)carbonyl]amino}benzoate: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
Ethyl 4-{[(5-chloro-2-methoxyanilino)carbonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group, chloro substitution, and benzoate ester make it a versatile compound for various applications.
特性
分子式 |
C17H17ClN2O4 |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
ethyl 4-[(5-chloro-2-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C17H17ClN2O4/c1-3-24-16(21)11-4-7-13(8-5-11)19-17(22)20-14-10-12(18)6-9-15(14)23-2/h4-10H,3H2,1-2H3,(H2,19,20,22) |
InChIキー |
VWGAAELMIVKTEY-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(Benzenesulfonyl)-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B15075825.png)

![2-[bis(4-ethylphenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B15075830.png)
![{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene](/img/structure/B15075840.png)
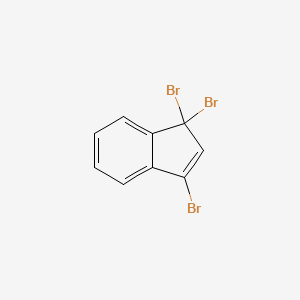

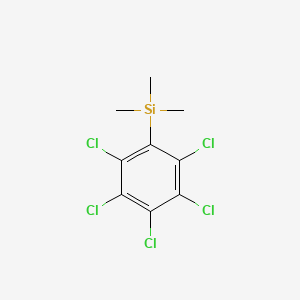
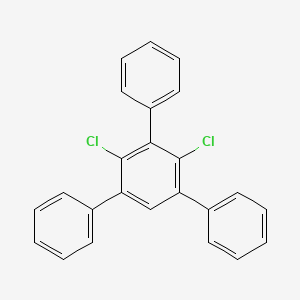
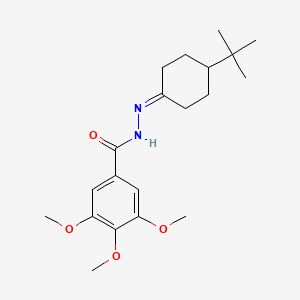
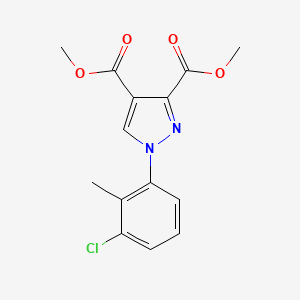
![N-(4-fluorophenyl)-N-[(E,2E)-3-phenyl-2-propenylidene]amine](/img/structure/B15075919.png)
